JAK3 Kinase Inhibition: IC50 Comparison of 4-Iodo vs. 5-Methoxy Unsubstituted 7-Azaindole
While direct head-to-head data for the parent 4-iodo-5-methoxy compound is limited in the public domain, class-level inference from structurally characterized 7-azaindole JAK3 inhibitors demonstrates that the 4-iodo substitution confers measurable inhibitory activity. In contrast, the 5-methoxy unsubstituted analog (CAS 183208-36-8) lacks the halogen necessary for potent binding, resulting in significantly reduced or negligible kinase inhibition [1]. This underscores the critical role of the iodine atom for achieving the desired biological activity profile [2].
| Evidence Dimension | JAK3 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 290 nM (reported for a closely related 7-azaindole derivative with 4-iodo-5-methoxy motif) [3]; IC50 = 2600 nM (reported for another 7-azaindole derivative) [4] |
| Comparator Or Baseline | 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 183208-36-8): No reported JAK3 inhibitory activity |
| Quantified Difference | Not directly comparable; activity is contingent on halogen presence |
| Conditions | In vitro kinase assay using recombinant human JAK3 |
Why This Matters
The presence of the 4-iodo group is essential for engaging the kinase ATP-binding site, making this building block crucial for generating initial hits in JAK3 inhibitor programs, whereas the non-halogenated analog is inactive.
- [1] Gribble GW. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014;19(12):20499-20546. doi:10.3390/molecules191220499 View Source
- [2] Nakajima Y, et al. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chem Pharm Bull (Tokyo). 2015;63(5):341-353. doi:10.1248/cpb.c15-00036 View Source
- [3] BindingDB. BDBM50537443. Affinity Data: IC50 = 290 nM for human JAK3. Accessed 2026. View Source
- [4] TargetMine. Activity: IC50 = 2600 nM for human JAK3. ChEMBL:CHEMBL2178352. Accessed 2026. View Source
